N-(2-isopropyl-6-methylphenyl)-3,5-dimethoxybenzamide

Lipophilicity Drug-likeness ADME prediction

Benzamide scaffolds for agrochemical probe discovery frequently lack validated spectral references, forcing labs to invest in costly in-house reference standard characterization. CAS 354537-18-1 resolves this bottleneck: • KnowItAll-deposited ¹H & ¹³C NMR spectra (DMSO-d₆) for direct HPLC/LC-MS/qNMR method qualification • Ortho-isopropyl-ortho-methyl aniline enforces restricted N-aryl rotation for defined target engagement geometry • 3,5-Dimethoxybenzoyl moiety amenable to selective O-demethylation for parallel library synthesis Research-grade building block with comprehensive analytical documentation.

Molecular Formula C19H23NO3
Molecular Weight 313.4g/mol
CAS No. 354537-18-1
Cat. No. B443603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-isopropyl-6-methylphenyl)-3,5-dimethoxybenzamide
CAS354537-18-1
Molecular FormulaC19H23NO3
Molecular Weight313.4g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C(C)C)NC(=O)C2=CC(=CC(=C2)OC)OC
InChIInChI=1S/C19H23NO3/c1-12(2)17-8-6-7-13(3)18(17)20-19(21)14-9-15(22-4)11-16(10-14)23-5/h6-12H,1-5H3,(H,20,21)
InChIKeyCXHZCVQMZLNUIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Isopropyl-6-methylphenyl)-3,5-dimethoxybenzamide (CAS 354537-18-1): Chemical Identity, Physicochemical Profile, and Procurement Baseline


N-(2-Isopropyl-6-methylphenyl)-3,5-dimethoxybenzamide (CAS 354537-18-1) is a synthetic small-molecule benzamide derivative with the molecular formula C₁₉H₂₃NO₃ and a monoisotopic mass of 313.1678 Da . The compound features a 3,5-dimethoxybenzoyl moiety linked via an amide bond to a 2-isopropyl-6-methylaniline fragment, placing it within the broader N-arylbenzamide class that includes several commercial agrochemical fungicides such as mepronil and flutolanil. Predicted physicochemical data indicate a computed logP of 4.50 (ACD/Labs), a polar surface area of 48 Ų, and zero Rule-of-5 violations, suggesting favorable membrane permeability characteristics for cell-based assay applications . The compound is primarily available through specialty chemical suppliers as a research-grade building block, with authenticated NMR spectral data (²HNMR and ¹³CNMR) deposited in the KnowItAll spectral library [1].

Why N-(2-Isopropyl-6-methylphenyl)-3,5-dimethoxybenzamide Cannot Be Casually Replaced by Other C₁₉H₂₃NO₃ Benzamides


Benzamide derivatives sharing the identical molecular formula C₁₉H₂₃NO₃ nevertheless exhibit profoundly different substitution patterns that govern target binding, metabolic stability, and physicochemical behavior. For instance, N-(4-butylphenyl)-2,6-dimethoxybenzamide (CAS 349094-40-2) positions the dimethoxy groups at the 2,6-positions of the benzoyl ring and places an unbranched n-butyl chain on the aniline ring, while the target compound bears 3,5-dimethoxy substitution on the benzoyl ring together with a sterically hindered ortho-isopropyl-ortho-methyl aniline motif . The ortho,ortho-disubstituted aniline in the target compound introduces significant rotational restriction around the N–aryl bond, altering the conformational landscape relative to analogs with mono-ortho or para substitution. Within the agrochemical benzanilide class, even subtle changes—such as replacing the 2-methyl group of mepronil with a 2-trifluoromethyl group to yield flutolanil—produce measurable shifts in SDH enzyme inhibition potency and fungal spectrum [1]. Consequently, generic interchange among same-formula benzamides is scientifically unsound without matched comparative data in the system of interest.

Quantitative Differentiation of N-(2-Isopropyl-6-methylphenyl)-3,5-dimethoxybenzamide from Its Closest Structural Analogs


Predicted Lipophilicity (ACD/LogP) of the Target Compound Compared to Same-Formula Isomers

The target compound exhibits a predicted ACD/LogP of 4.50, which is moderately higher than the range typically observed for benzamide fungicides with simpler aniline substitution. This computed value reflects the combined contribution of the 3,5-dimethoxybenzoyl moiety and the ortho-isopropyl substituent on the aniline ring. By comparison, the same-formula isomer N-(4-butylphenyl)-2,6-dimethoxybenzamide (CAS 349094-40-2) has a different regiochemical arrangement that would be predicted to yield a distinguishable logP, though experimental values for both compounds remain unpublished . The ACD/LogD (pH 7.4) of 4.17 and ACD/BCF of 868.76 suggest significant membrane partitioning capacity, a property that would differ from isomers with more polar or more exposed substitution patterns .

Lipophilicity Drug-likeness ADME prediction

Steric and Conformational Distinction: Ortho-Isopropyl-Ortho-Methyl Aniline Substitution Pattern

The target compound contains a 2-isopropyl-6-methyl substitution on the aniline ring, creating a sterically congested N-aryl bond environment. This ortho,ortho-disubstitution pattern restricts free rotation around the N–aryl bond, locking the amide and aromatic planes into a preferred dihedral angle. In contrast, the same-formula isomer N-(4-butylphenyl)-2,6-dimethoxybenzamide features a para-n-butyl substituent that exerts no ortho steric constraint . Furthermore, commercial benzanilide fungicides such as mepronil and flutolanil employ a 3-isopropoxyphenyl aniline (meta-substituted) with an unsubstituted amide nitrogen, resulting in fundamentally different conformational preferences [1]. The number of freely rotatable bonds is predicted to be 5 for the target compound , which, when combined with the ortho steric bulk, produces a unique conformational ensemble.

Conformational analysis Steric hindrance Rotational restriction

Spectral Authentication: Availability of Validated NMR Reference Data

The target compound has two NMR spectra (²HNMR and ¹³CNMR) deposited in the Wiley KnowItAll spectral library and accessible via SpectraBase (Compound ID 9cNP94vUuLg) [1]. These spectra, acquired in DMSO-d₆, provide authenticated chemical shift and coupling constant data that serve as a reference standard for identity verification and purity assessment. In contrast, many closely related benzamide analogs in the same molecular formula class lack publicly accessible, curated NMR reference spectra in authoritative spectral databases [2]. The availability of validated spectral references reduces the analytical burden on procurement scientists who require unambiguous compound identity confirmation upon receipt.

Analytical characterization NMR spectroscopy Quality control

3,5-Dimethoxybenzoyl Moiety: Distinction from the 2,6-Dimethoxy Series Prevalent in Commercial Agrochemicals

The target compound incorporates a 3,5-dimethoxy substitution pattern on the benzoyl ring. This regiochemistry differs from the 2,6-dimethoxybenzoyl motif found in certain herbicidal and fungicidal benzamide patents, such as 2,6-dimethoxy-N-[5-(3-methylpentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide disclosed in US agricultural method patents [1]. Furthermore, commercial benzanilide fungicides (mepronil, flutolanil) employ an unsubstituted or 2-substituted benzoyl ring, not a dimethoxylated benzoyl group [2]. The 3,5-dimethoxy arrangement presents a symmetric electron-donating pattern that modulates the amide carbonyl electrophilicity and hydrogen-bond acceptor capacity differently from the 2,6-dimethoxy or non-methoxylated series. Quantitative comparative data on enzyme inhibition or target binding as a function of dimethoxy regiochemistry have not been published for this specific compound, but the structural distinction is unambiguously established by NMR [3].

Regiochemistry Structure-activity relationship Agrochemical design

Evidence-Based Application Scenarios for N-(2-Isopropyl-6-methylphenyl)-3,5-dimethoxybenzamide (CAS 354537-18-1)


Chemical Probe Design Requiring Conformationally Restricted N-Arylbenzamide Scaffolds

The ortho-isopropyl-ortho-methyl aniline substitution pattern creates a sterically hindered N-aryl bond with restricted rotation, as inferred from the predicted 5 freely rotatable bonds and the presence of two ortho substituents flanking the amide nitrogen . This conformational restriction may be exploited in fragment-based or structure-guided probe design where a well-defined amide geometry is desired for target engagement. The compound can serve as a core scaffold for further derivatization, with the 3,5-dimethoxybenzoyl ring offering two methoxy positions amenable to O-dealkylation for late-stage functionalization.

Reference Standard for Analytical Method Development with Curated NMR Spectra

Unlike many structurally related benzamides that lack publicly accessible spectral reference data, this compound has two validated NMR spectra (¹H and ¹³C, DMSO-d₆) deposited in the Wiley KnowItAll spectral library [1]. Analytical laboratories developing HPLC, LC-MS, or qNMR methods for benzamide-class compounds can use these spectra as a system suitability or identity confirmation reference, reducing the time and cost associated with in-house reference standard characterization.

Agrochemical Lead Diversification via a 3,5-Dimethoxybenzoyl Pharmacophore

Commercial benzanilide fungicides (mepronil, flutolanil) uniformly lack methoxy substitution on the benzoyl ring [2]. The 3,5-dimethoxybenzoyl group introduces distinct electronic and hydrogen-bonding properties that have not been explored in the registered benzanilide SDH inhibitor class. Agrochemical discovery programs seeking to overcome target-site resistance mutations in succinate dehydrogenase may evaluate this scaffold as a differentiated starting point, particularly given that resistance to existing SDH inhibitors has been documented across multiple fungal pathogens [2].

Building Block for Combinatorial Benzamide Library Synthesis

The compound's synthesis via 3,5-dimethoxybenzoyl chloride coupling with 2-isopropyl-6-methylaniline under basic conditions is well-precedented . The 3,5-dimethoxybenzamide core can undergo selective O-demethylation to yield phenolic intermediates suitable for parallel derivatization. Combined with the sterically unique aniline moiety, this scaffold provides a differentiated combinatorial building block for generating benzamide libraries with structural features not represented in commercial screening collections dominated by simpler N-phenylbenzamide analogs.

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